molecular formula C17H20ClN3O2 B1252678 (S)-furametpyr

(S)-furametpyr

Cat. No.: B1252678
M. Wt: 333.8 g/mol
InChI Key: NRTLIYOWLVMQBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Furametpyr is a chiral pyrazole carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It is specifically effective against Rhizoctonia solani, the causative agent of rice sheath blight, and was first commercialized by Sumitomo Chemical Co. in 1997 . Structurally, it features a tetrahydroiso benzofuran carboxamide backbone with a chlorine atom at the 5-position of the pyrazole ring and a trifluoromethyl group on the adjacent benzene moiety . The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart, though both enantiomers have been separated via chiral chromatography . Its mode of action involves binding to mitochondrial complex II (succinate dehydrogenase), disrupting fungal energy metabolism .

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-N-[(3S)-1,1,3-trimethyl-3H-2-benzofuran-4-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)/t10-/m0/s1

InChI Key

NRTLIYOWLVMQBO-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The SDHI class includes diverse compounds with shared structural motifs. Below is a comparative analysis of (S)-furametpyr with key analogues:

Compound Key Structural Features Target Pathogens Resistance Profile Reference
(S)-Furametpyr Chlorinated pyrazole, trifluoromethyl benzene Rhizoctonia solani (rice sheath blight) Outlier in QSAR models due to chlorine and heterocyclic N atoms
Penthiopyrad Dual nitrogen atoms in pyrazole, thiophene moiety Broad-spectrum (e.g., Botrytis cinerea) Synergistic with azoles; no cross-resistance with furametpyr
Iprodione Dichlorophenyl, hydantoin ring Botrytis, Monilinia spp. Resistance linked to target-site mutations
Boscalid Biphenyl backbone, chloronicotinyl group Broad-spectrum (e.g., Alternaria) High risk of resistance development
Pyflubumide Methyl substitution at pyrazole 5-position (vs. Cl in furametpyr) Mite-specific Structural analog but distinct target

Efficacy and Resistance

  • Chlorine Impact : Furametpyr’s chlorine atom contributes to its outlier status in QSAR models, as seen in comparisons with triazoxide and flusulfamide, which also contain halogens . This feature may enhance binding affinity but increases removal likelihood in model iterations .
  • Heterocyclic Nitrogen Atoms : Unlike diethofencarb (lacking dual N atoms), furametpyr’s pyrazole ring enables stronger SDH inhibition, aligning with penthiopyrad and iprodione .
  • However, newer SDHIs (e.g., fluxapyroxad) exhibit broader efficacy and lower outlier tendencies in predictive models .

Key Research Findings

QSAR Model Outlier : Furametpyr’s removal in iterative QSAR modeling improved model accuracy (R² from 0.26 to 0.53), highlighting its structural uniqueness among SDHIs .

Enantiomer Specificity : The (S)-enantiomer’s activity against Rhizoctonia solani is superior to racemic mixtures, emphasizing the role of stereochemistry .

Halogen Influence: Chlorine in furametpyr correlates with higher bioactivity but complicates resistance management compared to non-halogenated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-furametpyr
Reactant of Route 2
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